molecular formula C17H17N5O3 B2565447 N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-4-oxo-4-phenylbutanamide CAS No. 2034353-26-7

N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-4-oxo-4-phenylbutanamide

Cat. No.: B2565447
CAS No.: 2034353-26-7
M. Wt: 339.355
InChI Key: JJZIFUHDZROFMF-UHFFFAOYSA-N
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Description

N-((6-Methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-4-oxo-4-phenylbutanamide is a sophisticated chemical reagent designed for advanced research applications in medicinal chemistry and drug discovery. This compound features a [1,2,4]triazolo[4,3-b]pyridazine core, a privileged scaffold renowned for its diverse biological activities and presence in pharmacologically active molecules. The structure is further functionalized with a methoxy group at the 6-position and a 4-oxo-4-phenylbutanamide side chain, making it a versatile intermediate for the synthesis of more complex target molecules. The [1,2,4]triazolo[4,3-b]pyridazine scaffold is of significant research interest. Published studies highlight that similar triazolopyridazine-based compounds have been successfully optimized into potent bivalent inhibitors, such as AZD5153, which targets bromodomain and extraterminal (BET) proteins and has shown promise in downregulating oncogenes like c-Myc and inhibiting tumor growth in xenograft models . Other analogs sharing this core structure have been investigated for their interactions with various biological targets, including protein-tyrosine kinases and cell division proteins , underscoring the scaffold's broad utility in probing disease pathways. This compound is provided exclusively for research use in laboratory settings. It is not intended for diagnostic, therapeutic, or any human or veterinary applications. Researchers can utilize this chemical as a key molecular building block to develop novel bioactive compounds, study structure-activity relationships (SAR), and explore new mechanisms of action in various disease areas.

Properties

IUPAC Name

N-[(6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl]-4-oxo-4-phenylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N5O3/c1-25-17-10-8-14-19-20-15(22(14)21-17)11-18-16(24)9-7-13(23)12-5-3-2-4-6-12/h2-6,8,10H,7,9,11H2,1H3,(H,18,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJZIFUHDZROFMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NN2C(=NN=C2CNC(=O)CCC(=O)C3=CC=CC=C3)C=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-4-oxo-4-phenylbutanamide is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Structural Overview

The compound features a triazolo-pyridazine core with an amide functional group. Its molecular formula is C16H16N6O2C_{16}H_{16}N_{6}O_{2} and it has a molecular weight of approximately 320.34 g/mol. The methoxy group enhances its solubility and bioavailability, which is crucial for its pharmacological properties.

Research indicates that compounds containing triazolo and pyridazine rings exhibit significant biological activity. The mechanisms through which this compound exerts its effects include:

  • Kinase Inhibition : Similar triazolo-pyridazine derivatives have been studied for their inhibitory activity against various kinases, including c-Met kinase. Compounds with similar structures have shown moderate cytotoxicity against cancer cell lines (A549, MCF-7, HeLa) with IC50 values indicating effective inhibition at low concentrations .
  • Antimicrobial Properties : The structural components suggest potential antimicrobial activities. Triazole derivatives are known for their antifungal properties, and this compound may exhibit similar effects against pathogenic fungi .
  • Cell Cycle Modulation : Some studies suggest that related compounds can induce apoptosis in cancer cells and affect cell cycle distribution, particularly arresting cells in the G0/G1 phase .

In Vitro Studies

Several studies have evaluated the biological activity of this compound and its analogs:

CompoundTargetIC50 (μM)Biological Activity
12ec-Met0.090Significant cytotoxicity against cancer cell lines
N/AA5491.06 ± 0.16Induces late apoptosis
N/AMCF-71.23 ± 0.18Induces late apoptosis
N/AHeLa2.73 ± 0.33Induces late apoptosis

The data indicate that compounds related to this compound exhibit promising cytotoxic effects against several cancer cell lines, making them potential candidates for further development as anticancer agents.

Case Studies

  • Cytotoxicity Evaluation : A recent study synthesized a series of triazolo-pyridazine derivatives and evaluated their cytotoxicity using the MTT assay against various cancer cell lines. The most potent compound demonstrated significant inhibition of cell proliferation at low micromolar concentrations .
  • Apoptosis Induction : Another study focused on the apoptotic effects of related compounds on A549 cells, confirming that these compounds could trigger late apoptosis and modulate the cell cycle effectively .

Comparison with Similar Compounds

Structural Analogs with Modified Side Chains

4-(6-Methoxy[1,2,4]Triazolo[4,3-b]Pyridazin-3-yl)-N-[4-(4-Pyridinyl)-1,3-Thiazol-2-yl]Butanamide
  • Key Differences : The side chain terminates in a thiazolyl-pyridinyl group instead of a phenyl group.
  • However, the pyridinyl group could reduce lipophilicity compared to the phenyl group in the target compound .
N-(4-Methoxybenzyl)-6-Methyl-[1,2,4]Triazolo[4,3-b]Pyridazin-8-Amine
  • Key Differences : A methoxybenzylamine side chain replaces the butanamide group, and the pyridazine core has a methyl substituent at position 6 instead of methoxy.
  • Implications: The amine functionality may reduce metabolic stability compared to the amide group.

Analogs with Core Heterocycle Modifications

Antioxidant-Conjugated Triazolo-Pyrazine Derivatives
  • Example: N-(2-(4-(8-Amino-3-oxo-2-phenyl-2,3-dihydro-1,2,4-triazolo[4,3-a]pyrazin-6-yl)phenoxy)ethyl)-3,5-di-tert-butyl-4-hydroxybenzamide.
  • Key Differences : The core is a triazolo-pyrazine (vs. triazolo-pyridazine), and the side chain includes a bulky antioxidant (3,5-di-tert-butyl-4-hydroxybenzamide).
  • Implications : The pyrazine core has distinct electronic properties due to nitrogen arrangement. The antioxidant moiety introduces radical-scavenging activity but may compromise bioavailability due to steric hindrance .
Pyrrolo-Triazolo-Pyrazine Derivatives (Patent Compounds)
  • Example : N-(1-((6H-Pyrrolo[2,3-e][1,2,4]Triazolo[4,3-a]Pyrazin-1-yl)Methyl)Cyclobutyl)Cyclopropanesulfonamide.
  • Implications: Increased planarity may improve DNA intercalation but reduce solubility compared to the target compound’s non-fused triazolo-pyridazine core .

Analogs with Substituent Variations on the Triazolo-Pyridazine Core

6-Chloro[1,2,4]Triazolo[4,3-b]Pyridazine Derivatives
  • Example : Ethyl N-Benzoyl-(6-Chloro[1,2,4]Triazolo[4,3-b]Pyridazin-3-yl)Glycinate.
  • Key Differences : A chloro group replaces the methoxy at position 5.
  • Implications : The electron-withdrawing chloro group may reduce metabolic stability and alter electronic interactions with targets compared to the electron-donating methoxy group .

Cytotoxicity and Bioactivity

  • Target Compound: Limited direct data, but structural analogs like 4-(6-methoxy-triazolo-pyridazin-3-yl)-N-thiazolyl-butanamide () show moderate cytotoxicity. The phenyl group in the target compound likely enhances membrane permeability due to higher lipophilicity .
  • Antioxidant Derivatives : Exhibit dual functionality (e.g., radical scavenging) but may suffer from reduced cellular uptake due to bulkiness .

Metabolic Stability

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